molecular formula C15H18O3 B6324270 (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-26-6

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324270
CAS No.: 733740-26-6
M. Wt: 246.30 g/mol
InChI Key: BYTVBMWKXJZNBJ-YPMHNXCESA-N
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Description

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a carboxylic acid group and a 4-methylphenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol or aldehyde precursor to form the carboxylic acid.

    Attachment of the 4-methylphenyl-2-oxoethyl group: This can be done through a Friedel-Crafts acylation reaction, where the cyclopentane ring is acylated with a 4-methylphenyl-2-oxoethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ketone group in the 4-methylphenyl-2-oxoethyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Products may include carboxylic acid derivatives or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted aromatic compounds can be produced.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-2-5-12(6-3-10)14(16)9-11-4-7-13(8-11)15(17)18/h2-3,5-6,11,13H,4,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTVBMWKXJZNBJ-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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